molecular formula C7H6F2O2S B15275497 2,2-Difluoro-2-(3-methylthiophen-2-yl)acetic acid

2,2-Difluoro-2-(3-methylthiophen-2-yl)acetic acid

Cat. No.: B15275497
M. Wt: 192.19 g/mol
InChI Key: VFSSCQJUHUTCCY-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-methylthiophen-2-yl)acetic acid is an organic compound with the molecular formula C7H6F2O2S It is characterized by the presence of a difluoromethyl group attached to a thiophene ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-methylthiophen-2-yl)acetic acid typically involves the introduction of difluoromethyl groups to a thiophene derivative. One common method is the reaction of 3-methylthiophene with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-methylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the difluoromethyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-2-(3-methylthiophen-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-methylthiophen-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
  • 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid

Uniqueness

2,2-Difluoro-2-(3-methylthiophen-2-yl)acetic acid is unique due to the presence of both a difluoromethyl group and a thiophene ring This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds with different substituents or ring structures

Properties

Molecular Formula

C7H6F2O2S

Molecular Weight

192.19 g/mol

IUPAC Name

2,2-difluoro-2-(3-methylthiophen-2-yl)acetic acid

InChI

InChI=1S/C7H6F2O2S/c1-4-2-3-12-5(4)7(8,9)6(10)11/h2-3H,1H3,(H,10,11)

InChI Key

VFSSCQJUHUTCCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C(=O)O)(F)F

Origin of Product

United States

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